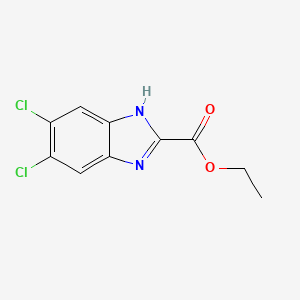

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate

CAS No.: 30192-45-1

Cat. No.: VC18328556

Molecular Formula: C10H8Cl2N2O2

Molecular Weight: 259.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30192-45-1 |

|---|---|

| Molecular Formula | C10H8Cl2N2O2 |

| Molecular Weight | 259.09 g/mol |

| IUPAC Name | ethyl 5,6-dichloro-1H-benzimidazole-2-carboxylate |

| Standard InChI | InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |

| Standard InChI Key | OKMWUIJSVITHHO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl |

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate belongs to the benzimidazole class, a bicyclic system comprising a benzene ring fused to an imidazole moiety. The chlorine atoms at positions 5 and 6 enhance electron-withdrawing effects, while the ethyl carboxylate group at position 2 introduces steric and electronic modifications critical for intermolecular interactions. The compound’s planar structure facilitates π-π stacking with biological targets, such as enzyme active sites and DNA helices .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.09 g/mol |

| Halogen Substitution | 5-Cl, 6-Cl |

| Functional Groups | Ethyl carboxylate, Benzimidazole |

| Lipophilicity (LogP) | ~2.8 (estimated) |

The chlorine atoms significantly increase lipophilicity (), enhancing membrane permeability and bioavailability compared to non-halogenated analogs .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate typically involves a multi-step protocol:

-

Core Formation: Cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole yields the benzimidazole-2-one intermediate .

-

Esterification: Reaction with ethyl chloroformate introduces the carboxylate group.

-

Halogenation: Further chlorination at positions 5 and 6 using phosphorus oxybromide (POBr₃) completes the synthesis .

This method avoids toxic reagents like cyanogen bromide, offering a safer and scalable alternative to traditional routes .

Key Reaction:

Reactivity Profile

The compound exhibits dual reactivity:

-

Nucleophilic Substitution: Chlorine atoms at positions 5 and 6 are susceptible to displacement by amines or thiols, enabling derivatization.

-

Electrophilic Addition: The imidazole nitrogen can participate in hydrogen bonding or coordinate with metal ions .

| Compound | Target | IC₅₀/EC₅₀ | Cancer Model |

|---|---|---|---|

| Nazartinib (EGF816) | EGFR L858R/T790M | 0.7 nM | NSCLC |

| Compound 12n | Multi-target RTK | 7.3 μM (A549) | Lung, Breast, Stomach |

| Compound 18 | B-RAF V600E | 0.002 μM | Melanoma |

Antiulcer and Antimicrobial Applications

The compound’s ability to modulate proton pump activity has been explored in antiulcer therapies, while its halogenated structure confers broad-spectrum antimicrobial properties.

Comparative Analysis with Related Derivatives

Halogenation Effects

Replacing chlorine with fluorine (e.g., Ethyl 5,6-Difluorobenzimidazole-2-carboxylate) reduces electron-withdrawing effects, altering binding affinities. For instance, fluorinated analogs show reduced potency against EGFR compared to chlorinated derivatives .

Carboxylate vs. Amide Substitutions

Replacing the ethyl carboxylate with an amide group (e.g., 5,6-Dichlorobenzimidazole-2-carboxamide) enhances hydrogen-bonding capacity but reduces metabolic stability .

Research Frontiers and Challenges

Synthesis Optimization

Recent patents highlight improved yields (≥85%) using microwave-assisted synthesis, reducing reaction times from hours to minutes .

Targeted Drug Delivery

Conjugating the compound with nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor specificity and reduce off-target effects .

Toxicity Profiling

While high-dose studies in HT29 xenografts showed weight loss (100 mg/kg/day), lower doses (30 mg/kg/day) maintained efficacy without adverse effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume